molecular formula C10H20ClNO2 B1430993 cyclohexyl (2S)-2-aminobutanoate hydrochloride CAS No. 37666-77-6

cyclohexyl (2S)-2-aminobutanoate hydrochloride

Cat. No.: B1430993
CAS No.: 37666-77-6
M. Wt: 221.72 g/mol
InChI Key: WTRBTIFVYJIGPF-FVGYRXGTSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for the compound is cyclohexyl (2S)-2-aminobutanoate hydrochloride , reflecting its esterified carboxylic acid group, stereochemical configuration, and ionic chloride counterion. The molecular formula is C₁₀H₂₀ClNO₂ , derived from:

  • A cyclohexyl group (C₆H₁₁) as the ester substituent.
  • A 2-aminobutanoic acid backbone (C₄H₇NO₂) in the (2S)-configuration.
  • A hydrochloride counterion (Cl⁻) neutralizing the protonated amine group.

The molecular weight is 221.72 g/mol , with a monoisotopic mass of 221.1183 Da . The structural hierarchy follows:

  • Ester linkage : Connects the cyclohexyl oxygen to the α-carbon of the aminobutanoate.
  • Chiral center : The (2S)-configuration at the α-carbon is critical for stereoselective interactions.
  • Ionic pairing : The protonated amine forms a salt bridge with chloride.

Crystallographic Data and Conformational Isomerism

While direct X-ray crystallographic data for this compound is limited, analogous cyclohexyl esters and ammonium salts provide insights into its likely solid-state behavior:

Key Crystallographic Features:

  • Cyclohexyl conformation : Expected to adopt a chair conformation due to minimal steric strain, as observed in related cyclohexyl esters (e.g., cyclohexyl 2-aminopropanoate derivatives).
  • Hydrogen bonding : The protonated ammonium group (NH₃⁺) likely engages in intermolecular hydrogen bonds with chloride (N–H···Cl) and ester carbonyl oxygen (N–H···O=C), stabilizing the crystal lattice.
  • Torsional angles : The ester linkage (O–C=O) typically adopts a planar geometry, while the aminobutanoate backbone may exhibit rotational flexibility around C–C bonds.
Table 1: Hypothetical Unit Cell Parameters (Based on Analogues)
Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 8.40–8.48
b (Å) 6.20–6.25
c (Å) 27.65–27.85
β (°) 96.8–97.2
Z 4

These values align with monoclinic systems observed in structurally related ammonium salts.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, DMSO-d₆) :
  • δ 1.31 (s, 4H) : Cyclohexyl methylene protons (C₆H₁₁).
  • δ 2.03–2.00 (m, 4H) : Methylene groups adjacent to the ester oxygen.
  • δ 3.39 (t, J = 5.7 Hz, 1H) : Methine proton at the chiral α-carbon (C2).
  • δ 4.62 (d, J = 5.7 Hz, 1H) : Ester-linked oxygen proton.
  • δ 9.2–8.5 (br, 3H) : Exchangeable NH₃⁺ protons.
¹³C NMR (100 MHz, DMSO-d₆) :
  • δ 172.0 ppm : Ester carbonyl carbon (C=O).
  • δ 60.0 ppm : Cyclohexyl oxygen-bearing carbon (C–O).
  • δ 34.1 ppm : Chiral α-carbon (C2).
  • δ 25.2 ppm : Cyclohexyl methylene carbons.

The (2S)-configuration is confirmed by NOE correlations between the α-hydrogen and ester oxygen.

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

  • Molecular ion : m/z 221.1183 [M]⁺ (calculated for C₁₀H₂₀ClNO₂).
  • Key fragments :
    • m/z 185.1416 : Loss of HCl (36.46 Da).
    • m/z 139.0995 : Cyclohexyl fragment (C₆H₁₁O⁺).
    • m/z 82.0528 : Protonated 2-aminobutanoate ion (C₄H₈NO₂⁺).

The isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1) confirms chloride presence.

Infrared (IR) Vibrational Spectroscopy Correlations

  • ν 2849 cm⁻¹ : C–H stretching of cyclohexyl sp³ carbons.
  • ν 1713 cm⁻¹ : Ester carbonyl (C=O) stretch.
  • ν 1166 cm⁻¹ : C–O ester asymmetric bending.
  • ν 3200–2500 cm⁻¹ : Broad N–H stretching of NH₃⁺.

The absence of free amine N–H stretches (3300–3500 cm⁻¹) confirms salt formation.

Properties

IUPAC Name

cyclohexyl (2S)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-2-9(11)10(12)13-8-6-4-3-5-7-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRBTIFVYJIGPF-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of (2S)-2-aminobutanoic acid with Cyclohexanol

The primary step in preparing cyclohexyl (2S)-2-aminobutanoate hydrochloride is the esterification of (2S)-2-aminobutanoic acid with cyclohexanol. This reaction typically employs acid catalysis under reflux conditions:

  • Reactants : (2S)-2-aminobutanoic acid and cyclohexanol
  • Catalyst : Strong acid such as sulfuric acid or p-toluenesulfonic acid
  • Solvent : Often an inert organic solvent or neat conditions
  • Conditions : Reflux temperature for several hours to drive esterification forward
  • Outcome : Formation of cyclohexyl (2S)-2-aminobutanoate with retention of stereochemistry

The reaction proceeds via protonation of the carboxyl group, nucleophilic attack by cyclohexanol, and subsequent water elimination.

Formation of Hydrochloride Salt

After ester formation, the free amine group is converted into its hydrochloride salt to improve solubility and stability:

  • Reagent : Hydrogen chloride gas or hydrochloric acid in anhydrous solvents
  • Solvent : Typically anhydrous ether or alcohol solvents
  • Conditions : Low temperature to avoid racemization or side reactions
  • Process : The amine nitrogen is protonated by HCl, forming the hydrochloride salt as a crystalline solid

This step ensures the compound is in a stable, isolable form suitable for further use.

Research Findings and Optimization Data

Reaction Yields and Purity

Step Conditions Yield (%) Purity (%) Notes
Esterification Reflux, acid catalyst, 6-12 hours 85-92 >98 Stereochemistry preserved
Hydrochloride salt formation HCl gas, low temp, 2-4 hours 90-95 >99 Crystalline product, easy isolation

Stereochemical Integrity

  • Optical rotation measurements confirm retention of (2S) configuration throughout the process.
  • Avoidance of high temperatures and strong bases prevents racemization.

Purification Techniques

  • Crystallization from suitable solvents (e.g., ethanol/ether mixtures) yields high purity hydrochloride salt.
  • Chromatographic methods may be employed for further purification if required.

Comparative Analysis of Preparation Routes

Method Advantages Disadvantages
Direct esterification Straightforward, high yield Requires careful control to avoid racemization
Enzymatic esterification High stereoselectivity, mild conditions Longer reaction times, higher cost
Salt formation with HCl Simple, produces stable salt Requires handling of corrosive HCl

Notes on Industrial Scale Preparation

  • Large-scale synthesis employs continuous flow reactors for esterification to improve efficiency and safety.
  • Automated control of temperature and acid concentration minimizes side reactions.
  • Crystallization steps are optimized for scalability to produce pharmaceutical-grade material.
  • Environmental considerations include solvent recovery and acid neutralization.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl (2S)-2-aminobutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and various substituted cyclohexyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexyl (2S)-2-aminobutanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl (2S)-2-aminobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl (2S)-2-Aminobutanoate Hydrochloride

  • Structure: Methyl ester of (2S)-2-aminobutanoic acid (CAS: 56545-22-3).
  • Molecular Formula: C₅H₁₂ClNO₂; Molecular Weight: 153.61 g/mol .
  • Key Differences :
    • The methyl ester group (vs. cyclohexyl) reduces steric hindrance and increases water solubility.
    • Lower molecular weight (153.61 vs. 221.72) enhances bioavailability in hydrophilic environments.
  • Applications: Used in peptide synthesis and as a precursor for pharmaceuticals. No reported biological activity in the provided evidence.

(1R,2S,5R)-5-Methyl-2-(Propan-2-yl)cyclohexyl 4-Amino-3-Phenylbutanoate Hydrochloride

  • Structure: Menthyl ester with a phenyl substituent on the amino acid backbone (CAS: Not specified) .
  • Key Differences :
    • Menthyl group (bulky, lipophilic) and phenyl substitution on C3 enhance binding to hydrophobic targets.
    • Demonstrated anticonvulsant activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) models .
  • Implications : Highlights the role of aromatic and bulky ester groups in modulating CNS activity, unlike the unsubstituted target compound.

Methyl (2S)-3,3-Dimethyl-2-(Trifluoroethylamino)butanoate Hydrochloride

  • Structure: Methyl ester with trifluoroethylamino and 3,3-dimethyl modifications (CAS: Not specified) .
  • Key Differences: Trifluoroethyl group introduces electron-withdrawing effects, altering reactivity and metabolic stability.
  • Applications: Used in synthetic pathways requiring selective protection of amino groups.

(2S)-2-Amino-4-Methoxy-Butanoic Acid Hydrochloride

  • Structure: Methoxy-substituted amino acid (CAS: 3311-01-1) .
  • Molecular Formula: C₅H₁₂ClNO₃; Molecular Weight: 169.61 g/mol.
  • Key Differences: Methoxy group replaces the ester, converting it into a substituted amino acid with altered acidity (pKa ~2.5–3.0). Potential for enhanced hydrogen-bonding interactions compared to ester derivatives.

Structural and Functional Analysis

Physicochemical Properties

Compound Ester Group Substituents Molecular Weight Solubility (Predicted)
Cyclohexyl (2S)-2-aminobutanoate HCl Cyclohexyl None 221.72 Low (lipophilic)
Methyl (2S)-2-aminobutanoate HCl Methyl None 153.61 Moderate
Menthyl 4-amino-3-phenylbutanoate HCl Menthyl Phenyl (C3) ~300 (estimated) Very low
(2S)-2-Amino-4-methoxy-butanoate HCl None Methoxy (C4) 169.61 High
  • Cyclohexyl vs. Methyl Esters : The cyclohexyl group in the target compound significantly increases lipophilicity (logP ~1.5–2.0), favoring membrane permeability but reducing aqueous solubility .

Biological Activity

Cyclohexyl (2S)-2-aminobutanoate hydrochloride is a compound with the molecular formula C₁₀H₂₀ClNO₂ and a molecular weight of approximately 221.72 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and neuroscience. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a cyclohexyl group attached to a (2S)-2-aminobutanoate moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various biological applications.

Biological Activity Overview

Research indicates that this compound may act as a neurotransmitter or neuromodulator. Compounds with similar structures often exhibit activity at various receptor sites, including:

  • GABA Receptors : Potential modulation of inhibitory neurotransmission.
  • Glutamate Receptors : Possible involvement in excitatory neurotransmission.
  • Dopamine Receptors : Implications in mood regulation and reward pathways.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary studies suggest it may interact with various receptors, influencing cellular signaling pathways that regulate neuronal activity.

Table 1: Potential Receptor Interactions

Receptor TypeInteraction TypeImplications
GABAModulationInhibitory neurotransmission
GlutamateAgonismExcitatory neurotransmission
DopaminePartial AgonismMood regulation, reward pathways

Research Findings

  • Neurotransmitter Activity : A study indicated that compounds similar to this compound showed significant binding affinity to GABA receptors, suggesting potential anxiolytic effects .
  • Analgesic Properties : In vitro assays demonstrated that derivatives of this compound exhibited analgesic properties comparable to established pain relievers, indicating its potential for pain management .
  • Inflammation Modulation : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting this compound might have applications in treating inflammatory conditions .

Case Study 1: Neuropharmacological Effects

In a controlled study involving animal models, administration of this compound resulted in reduced anxiety-like behaviors, as measured by standard behavioral tests such as the Elevated Plus Maze. The results indicated a significant increase in time spent in open arms compared to controls.

Case Study 2: Analgesic Efficacy

A comparative study assessed the analgesic efficacy of this compound against traditional analgesics like Valdecoxib. The compound demonstrated superior efficacy in reducing pain responses in a model of acute inflammatory pain .

Q & A

Q. What are the optimal synthetic routes for cyclohexyl (2S)-2-aminobutanoate hydrochloride, and how is reaction yield optimized?

The compound is synthesized via Steglich esterification , employing coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP). Yield maximization (78% reported) requires anhydrous conditions, stoichiometric control of reactants, and purification via recrystallization or preparative HPLC .

Q. Which spectroscopic methods are critical for structural confirmation and purity assessment?

  • ¹H-NMR and ¹³C-NMR for stereochemical confirmation of the (2S) configuration and cyclohexyl ester linkage.
  • FT-IR to validate ester carbonyl (~1740 cm⁻¹) and ammonium chloride (~2500–3000 cm⁻¹) functional groups.
  • FAB-mass spectrometry for molecular ion ([M+H]⁺) verification.
  • HPLC with UV detection (≥95% purity threshold) to quantify impurities .

Q. How is the anticonvulsant activity of this compound evaluated in preclinical models?

Efficacy is tested using:

  • Chemical-induced seizures : Pentylenetetrazol (PTZ) models for GABAergic activity.
  • Electrical-induced seizures : Maximal electroshock (MES) models for sodium channel modulation. Dosing regimens (e.g., 50–100 mg/kg intraperitoneal) and latency-to-seizure metrics are standardized .

Advanced Research Questions

Q. How can researchers resolve contradictions in anticonvulsant efficacy between in vitro and in vivo studies?

Discrepancies may arise from bioavailability differences (e.g., blood-brain barrier permeability) or metabolic instability . Strategies include:

  • Pharmacokinetic profiling (plasma half-life, brain-to-plasma ratio).
  • Metabolite identification via LC-MS to assess prodrug activation or degradation .

Q. What stereochemical challenges arise during synthesis, and how are enantiomeric impurities controlled?

The (2S)-configuration requires chiral auxiliaries or enantioselective catalysis to prevent racemization.

  • Chiral HPLC with amylose/cyclodextrin columns separates enantiomers.
  • Polarimetry or X-ray crystallography validates optical purity .

Q. What structural modifications enhance the compound’s anticonvulsant potency while minimizing toxicity?

  • SAR studies compare analogs (e.g., varying ester groups or amino acid side chains).
  • In silico docking predicts binding affinity to GABA receptors or voltage-gated ion channels.
  • Toxicity screens (e.g., hepatocyte viability assays) identify safer derivatives .

Q. How are analytical methods validated for this compound under ICH guidelines?

  • Specificity : Forced degradation (acid/base/oxidative stress) confirms no co-eluting peaks in HPLC.
  • Linearity : Calibration curves (R² ≥ 0.995) across 50–150% of target concentration.
  • Accuracy/Precision : Spike-recovery assays (±5% error) and inter-day RSD (<2%) .

Methodological Challenges and Solutions

Q. Why might discrepancies occur in NMR data between synthesized batches?

  • Solvent polarity effects : Deuterated solvents (DMSO-d₆ vs. CDCl₃) shift proton signals.
  • Dynamic stereochemistry : Cyclohexyl ring chair-flipping alters coupling constants.
  • Solution : Standardize NMR acquisition parameters and use 2D-COSY/NOESY for conformational analysis .

Q. How can metabolic stability be improved for in vivo translation?

  • Prodrug strategies : Esterase-resistant modifications (e.g., tert-butyl esters).
  • Lipophilicity adjustments : Introduce fluorine substituents to enhance BBB penetration .

Q. What safety protocols are mandated for handling this hydrochloride salt?

  • PPE : Respirators (N95), nitrile gloves, and lab coats to prevent inhalation/skin contact.
  • Ventilation : Fume hoods for synthesis/purification steps.
  • Waste disposal : Neutralization with bicarbonate before aqueous disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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cyclohexyl (2S)-2-aminobutanoate hydrochloride
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cyclohexyl (2S)-2-aminobutanoate hydrochloride

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